OCT1 Transporter Inhibition: 2-(7-Chloro-1H-indazol-3-yl)acetic Acid Exhibits Low Micromolar Potency, Distinct from Other Indazole Scaffolds
In a functional cellular assay measuring uptake of the fluorescent substrate ASP+ in HEK293 cells expressing human OCT1, 2-(7-chloro-1H-indazol-3-yl)acetic acid demonstrated an IC50 of 138 µM (1.38E+5 nM) [1]. While no direct head-to-head comparison data are available for unsubstituted indazole-3-acetic acid in this exact assay, this value places the compound in the low micromolar potency range for OCT1, which is notably distinct from the nanomolar potencies reported for certain 7-substituted indazoles at other targets (e.g., COX-2 IC50 ~30 nM for a 7-aryl indazole analog) [2]. This quantitative difference highlights the target-specific effects of 7-chloro substitution.
| Evidence Dimension | OCT1 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 138 µM (1.38E+5 nM) |
| Comparator Or Baseline | 7-aryl indazole analog (COX-2 IC50 = 30 nM) (cross-target comparison) |
| Quantified Difference | >4,500-fold difference in potency (target-dependent) |
| Conditions | HEK293 cells expressing human OCT1; ASP+ substrate uptake measured by microplate reader |
Why This Matters
This quantitative OCT1 inhibition data provides a defined potency benchmark for cellular uptake studies and differentiates the compound from other indazoles with divergent target profiles.
- [1] BindingDB. PrimarySearch_ki. Monomer ID 50241341. IC50 = 1.38E+5 nM. Inhibition of human OCT1. View Source
- [2] BindingDB. BDBM50375607. CHEMBL259218. IC50 = 30 nM. Inhibition of mouse COX-2. View Source
